6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably, the atypical antipsychotic drug, risperidone. [, ] While its direct role in scientific research beyond pharmaceutical applications is not extensively discussed in the provided literature, its presence as a core structure in risperidone highlights its significance in medicinal chemistry and its potential in neuroscience research.
The synthesized derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have shown significant antiproliferative effects against various cancer cell lines. Compounds with specific heterocyclic ring substitutions have been identified as having potent activity, indicating their potential use as cancer therapeutics1.
The modulation of central dopamine D2 and serotonin 5HT2 receptors by these derivatives has been associated with antipsychotic properties. The compounds have been shown to reduce negative symptoms of psychotic disorders with a decreased tendency to cause extrapyramidal symptoms (EPS), positioning them as promising antipsychotic drugs26.
Several derivatives have demonstrated efficacy as antimicrobial agents, with some compounds showing better inhibitory activity than standard drugs. These findings support the potential application of these compounds in treating microbial infections357.
Novel derivatives possessing anti-inflammatory and antimicrobial activity have been synthesized and characterized. These compounds have been screened for their biological activities, suggesting their use as anti-inflammatory agents8.
Fluoro-substituted benzo[b]pyran derivatives have been tested against human cancer cell lines, including lung cancer, and have shown anticancer activity at low concentrations. This indicates their potential application in the treatment of lung cancer9.
This compound is synthesized through various organic reactions and is primarily used as an intermediate in the production of pharmaceutical agents. It belongs to a class of compounds that exhibit properties beneficial for treating psychiatric disorders, particularly schizophrenia and bipolar disorder.
The synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole involves several key steps:
The molecular structure of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole features a benzisoxazole core fused with a tetrahydropyridine ring. Key aspects include:
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole can undergo several chemical reactions:
The mechanism of action for 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is primarily linked to its role as an intermediate in synthesizing antipsychotic medications like risperidone and paliperidone. These drugs function by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors in the brain:
This dual action contributes to the therapeutic effects observed in treating schizophrenia and other mood disorders .
The physical and chemical properties of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole include:
These properties are critical for determining the compound's suitability for use in drug formulations and its behavior in biological systems.
The applications of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole are diverse:
The compound is systematically named as 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole under IUPAC conventions. Its benzisoxazole core is substituted at the 3-position by a 1,2,3,6-tetrahydropyridin-4-yl group and at the 6-position by fluorine. The hydrochloride salt form, frequently employed in pharmaceutical synthesis, is designated as 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3) [3] [7].
Common synonyms include:
The tetrahydropyridine ring adopts a non-planar conformation due to partial unsaturation between C3–C4 (Δ³-piperidine). This ring exhibits conformational flexibility, existing in a half-chair or envelope conformation, which influences ligand-receptor interactions. The benzisoxazole moiety is nearly planar, with the fused isoxazole ring showing minimal deviation (<5° dihedral angle) from the benzene plane. Tautomerism is not observed in the benzisoxazole system due to its stable aromatic configuration. However, protonation at the tetrahydropyridine nitrogen (pKa ~8.5) generates a positively charged conjugate acid form under physiological conditions, enhancing water solubility [5] [7].
The hydrochloride salt form exhibits moderate solubility in polar solvents:
It decomposes without melting at temperatures above 290°C, with a reported decomposition range of 293–295°C [3]. The solid form is hygroscopic and requires storage under anhydrous conditions at room temperature to prevent hydrolysis. Stability studies indicate no significant degradation under inert atmospheres for >24 months [7].
Experimental and calculated partition coefficients consistently indicate moderate lipophilicity:
These properties suggest moderate membrane permeability but pH-dependent solubility. The hydrochloride salt’s low LogP at physiological pH enhances aqueous solubility, while the free base form facilitates blood-brain barrier penetration—critical for CNS-targeting therapeutics [4].
Table 1: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula (salt) | C₁₂H₁₄ClFN₂O | - |
Molecular Weight | 256.70 g/mol | - |
Melting Point | 293–295°C (dec.) | - |
Solubility in Water | 8–12 mg/mL | 20°C, with heating |
Solubility in DMSO | >50 mg/mL | 20°C, with heating |
LogP (hydrochloride) | −0.84 | pH 7.0, 20°C |
pKa (amine) | 8.6 ± 0.3 | - |
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
¹³C NMR (101 MHz, DMSO-d₆):
FTIR (KBr pellet, cm⁻¹):
Table 2: Key ¹H NMR Assignments
Proton Position | Chemical Shift (δ) | Multiplicity | Coupling (J, Hz) |
---|---|---|---|
H7 (benzisoxazole) | 7.82 | dd | 8.5, 5.3 |
H5 | 7.45 | td | 9.0, 2.5 |
H4 | 7.20 | dd | 9.0, 2.5 |
H3′ (tHP) | 5.88 | br s | - |
H2′/H6′ (tHP) | 3.55 | d | 16.0 |
H2′/H6′ (tHP) | 3.25 | t | 5.8 |
ESI-HRMS (positive mode, m/z):
Elemental Analysis:
These spectral data confirm molecular identity and purity (>98% by HPLC), critical for pharmaceutical applications [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1